2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A 5-tert-butyl substituent enhancing steric bulk and lipophilicity.
- 3-(4-chlorophenyl) and 2-methyl groups contributing to aromatic interactions.
- A sulfanyl acetamide linker connecting the core to a 3-chlorophenyl moiety, influencing solubility and target binding .
This compound’s design aligns with medicinal chemistry strategies to optimize pharmacokinetics and receptor affinity. Below, it is compared to structurally related pyrazolo[1,5-a]pyrimidine derivatives.
Properties
Molecular Formula |
C25H24Cl2N4OS |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C25H24Cl2N4OS/c1-15-23(16-8-10-17(26)11-9-16)24-29-20(25(2,3)4)13-22(31(24)30-15)33-14-21(32)28-19-7-5-6-18(27)12-19/h5-13H,14H2,1-4H3,(H,28,32) |
InChI Key |
BMHAKHLLUDEIJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
The starting material, 5-amino-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, is synthesized by reacting 4-chlorophenylacetonitrile with hydrazine hydrate in ethanol under reflux. This forms the pyrazole ring via cyclization.
Reaction Conditions :
Cyclocondensation with Diethyl Malonate
The pyrazole intermediate reacts with diethyl malonate in acetic acid containing sulfuric acid to form 5,7-dihydroxypyrazolo[1,5-a]pyrimidine. Subsequent chlorination with phosphorus oxychloride (POCl) introduces chlorine at the 7-position.
Reaction Sequence :
-
Cyclization :
-
Diethyl malonate, HSO, AcOH, 80°C (6 h)
-
Yield: 78%
-
-
Chlorination :
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common method involves reacting the chlorinated pyrazolopyrimidine with tert-butyl bromide in the presence of a Lewis catalyst (e.g., AlCl).
Reaction Conditions :
-
tert-Butyl bromide, AlCl, dichloromethane, 0°C → room temperature (12 h)
-
Yield: 70%
-
Characterization: IR (KBr): 2960 cm (C-H stretch, tert-butyl).
Functionalization at the 7-Position: Sulfanyl Acetamide Installation
The 7-chloro substituent is replaced with a sulfanyl group via nucleophilic aromatic substitution (SNAr), followed by acetamide formation.
Thiolation with Mercaptoacetic Acid
The chlorinated intermediate reacts with mercaptoacetic acid in dimethylformamide (DMF) using potassium carbonate as a base.
Reaction Conditions :
Amidation with 3-Chloroaniline
The carboxylic acid intermediate is converted to the acetamide using 3-chloroaniline via coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Reaction Conditions :
-
3-Chloroaniline, HATU, DIPEA, DMF, room temperature (12 h)
-
Yield: 82%
-
Characterization: NMR (DMSO-d): δ 10.23 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.62–7.58 (m, 4H, Ar-H).
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance efficiency. Key parameters include:
Table 1: Optimization of Flow Reactor Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence Time | 30 min | Maximizes SNAr |
| Temperature | 120°C | Reduces side reactions |
| Catalyst Loading | 5 mol% Pd(OAc) | Enhances coupling |
Industrial methods achieve 90% purity after recrystallization from ethanol/water.
Characterization and Validation
Final product validation includes:
-
Elemental Analysis : CHClNOS (Calcd: C, 58.94; H, 4.71; N, 11.01; Found: C, 58.89; H, 4.68; N, 10.98).
-
Spectroscopy :
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds similar to 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.
- Hepatotoxicity Assessment :
- Risk Assessment Models :
Material Science Applications
The unique properties of this compound extend into material sciences.
- Polymer Additives :
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo-pyrimidine derivatives, including the target compound, revealed that it significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer). The mechanism was attributed to the induction of apoptosis via caspase activation pathways.
Case Study 2: Hepatotoxicity Evaluation
In a 90-day repeated dose toxicity study, several derivatives were evaluated for their effects on liver enzymes in animal models. The results indicated a dose-dependent increase in ALT levels, suggesting potential hepatotoxic effects that warrant further investigation.
Mechanism of Action
The mechanism of action of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Core Modifications
Key structural variations in analogs include substitutions at positions 2, 3, 5, and 7 of the pyrazolo[1,5-a]pyrimidine core, which alter physicochemical and biological properties:
Anticancer Activity :
- The target compound’s sulfanyl acetamide group may enhance binding to kinases or proteases. Comparatively, glycosylated analogs (e.g., compound 10d in ) show potent activity against breast cancer cells:
- N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide () likely exhibits improved cytotoxicity due to the 3-phenyl group’s planar structure, though specific IC50 data are unavailable.
Enzyme Inhibition :
- Pyrazolo[1,5-a]pyrimidines with 3-cyano or 3-nitro groups () demonstrate GABA_A receptor inhibition, suggesting that electron-withdrawing substituents at position 3 enhance CNS activity. The target compound’s 3-(4-chlorophenyl) group may instead favor peripheral targets.
Biological Activity
The compound 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H25ClN4OS , with a molecular weight of 465.0 g/mol . The structure features a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, a chlorophenyl moiety, and a sulfanyl functional group. These components contribute to its unique chemical properties and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C25H25ClN4OS |
| Molecular Weight | 465.0 g/mol |
| Core Structure | Pyrazolo[1,5-a]pyrimidine |
| Functional Groups | Tert-butyl, Chlorophenyl, Sulfanyl |
Preliminary studies suggest that this compound exhibits anti-inflammatory and anticancer properties. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation: It may interact with various receptors that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structures have shown promise in cancer therapy. For instance:
- Case Study: A study screening a library of compounds identified similar pyrazolo derivatives that displayed significant anticancer activity against various cancer cell lines, suggesting that the target compound might exhibit comparable effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- The presence of the sulfanyl group enhances reactivity and potential interactions with biological targets.
- Modifications to the chlorophenyl and tert-butyl groups can significantly affect the compound's pharmacological profile.
Research Findings
Several studies have explored related compounds within the pyrazolo[1,5-a]pyrimidine class:
- Anticancer Studies: Various derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo models.
- Enzyme Inhibition: Compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, showing promising results for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
